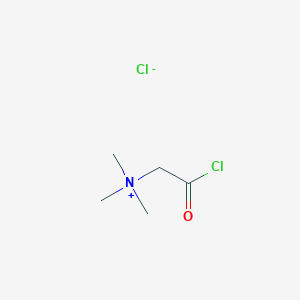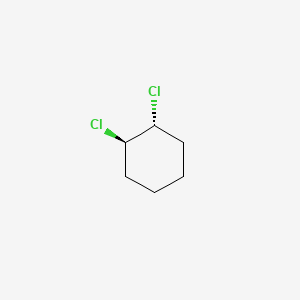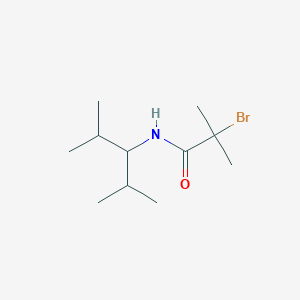
N-Chlorobetainyl chloride
Overview
Description
N-Chlorobetainyl chloride is a chemical compound with the molecular formula C5H11Cl2NO. It is known for its use in various chemical reactions and industrial applications. This compound is particularly notable for its role in the synthesis of other chemical compounds and its utility in scientific research.
Mechanism of Action
Target of Action
N-Chlorobetainyl chloride is a useful research chemical used in the quantification of Diacylglycerols (DAGs) via the introduction of a quaternary ammonium cation . This suggests that the primary targets of this compound are Diacylglycerols, which are lipids that play a crucial role in cellular signaling .
Mode of Action
The interaction of this compound with its targets involves the introduction of a quaternary ammonium cation to the Diacylglycerols . This process increases the signal intensity in electrospray mass spectrometry (ESI/MS), thereby aiding in the quantification of Diacylglycerols .
Biochemical Pathways
This compound affects the biochemical pathway involving Diacylglycerols. By introducing a quaternary ammonium cation to the Diacylglycerols, this compound alters the properties of these lipids, thereby affecting their role in cellular signaling . The downstream effects of this alteration would depend on the specific functions of the Diacylglycerols in the particular cellular context.
Pharmacokinetics
Given its use in research settings for the quantification of diacylglycerols, it can be inferred that this compound has properties that allow it to interact effectively with these lipids .
Result of Action
The primary result of the action of this compound is the enhanced quantification of Diacylglycerols. By introducing a quaternary ammonium cation to these lipids, this compound increases their signal intensity in electrospray mass spectrometry, thereby facilitating their quantification . This could provide valuable insights into the roles of Diacylglycerols in various cellular processes and disease states.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of this compound, ultimately transforming it into hydrochloric acid . Therefore, it is crucial to handle and store this compound in a dry environment to maintain its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
N-Chlorobetainyl chloride is used as an intermediate in the preparation of derivatives of glycine
Molecular Mechanism
It is known to react with alcohols to form esters , suggesting that it may interact with biomolecules through esterification reactions
Temporal Effects in Laboratory Settings
It is known to decompose in air, releasing hydrogen chloride gas , suggesting that it may not be stable under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Chlorobetainyl chloride can be synthesized by treating betaine hydrochloride with thionyl chloride. The procedure involves placing dry, pulverized betaine hydrochloride and thionyl chloride in a round-bottomed flask equipped with an internal thermometer, a sealed stirrer, and a reflux condenser. The mixture is stirred and heated slowly until the internal temperature reaches 68°C, at which point copious evolution of sulfur dioxide and hydrogen chloride occurs. The temperature is maintained at 68–70°C for 1.5 hours. Warm dry toluene is then added to the melt, and the mixture is stirred for 5 minutes before being poured into a dry beaker and manually stirred until crystallization occurs .
Industrial Production Methods: In industrial settings, this compound can also be prepared using phosphorus pentachloride in acetyl chloride or phosphorus pentachloride in phosphorus oxychloride. These methods involve similar reaction conditions and require the rigorous exclusion of moisture to prevent hydrolysis of the acid chloride .
Chemical Reactions Analysis
Types of Reactions: N-Chlorobetainyl chloride undergoes various chemical reactions, including substitution reactions. It is particularly reactive towards nucleophiles due to the presence of the chloroformyl group.
Common Reagents and Conditions: Common reagents used in reactions with this compound include thionyl chloride, phosphorus pentachloride, and acetyl chloride. The reactions typically require anhydrous conditions to prevent hydrolysis and are conducted at elevated temperatures to facilitate the reaction .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, when reacted with cellulose, it forms cellulose betainates, which are used in various applications such as water purification .
Scientific Research Applications
N-Chlorobetainyl chloride has several scientific research applications, particularly in the fields of chemistry and industrial processes. It is used in the synthesis of cellulose betainates, which are high molecular-weight, cationic, and water-soluble cellulose-based polyelectrolytes. These cellulose derivatives are tested for their performance in water purification and have shown excellent floc strength and performance in flocculation testing . Additionally, this compound is used in the derivatization of sterol lipids for mass spectrometry analysis .
Comparison with Similar Compounds
Similar Compounds:
- Betaine hydrochloride
- Thionyl chloride
- Phosphorus pentachloride
- Acetyl chloride
Uniqueness: N-Chlorobetainyl chloride is unique due to its specific reactivity and the ability to form cellulose betainates, which have significant applications in water purification. Its reactivity towards nucleophiles and the ability to introduce chloroformyl groups into target molecules make it a valuable compound in chemical synthesis .
Properties
IUPAC Name |
(2-chloro-2-oxoethyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClNO.ClH/c1-7(2,3)4-5(6)8;/h4H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGZDDHBCPLZEB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53684-57-4 | |
| Record name | N-Chlorobetainyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-chlorobetainyl chloride useful in peptide synthesis?
A1: this compound serves as an effective activating agent for carboxylic acids, particularly in peptide synthesis. [] Its reactivity stems from the presence of the electrophilic chlorine atom, which facilitates the formation of an activated ester intermediate with carboxylic acids. This activated ester then readily undergoes nucleophilic attack by amines, such as the ω-amino group of an amino acid, enabling the formation of peptide bonds. This strategy allows for the incorporation of amphipathic betaine moieties into peptides. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















